molecular formula C19H17ClN2 B2658563 3-(4-Chlorophenyl)-2-(1-pyrrolidinyl)quinoline CAS No. 339102-80-6

3-(4-Chlorophenyl)-2-(1-pyrrolidinyl)quinoline

Cat. No.: B2658563
CAS No.: 339102-80-6
M. Wt: 308.81
InChI Key: POTQMUHEXULPMH-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2-(1-pyrrolidinyl)quinoline is a synthetic quinoline derivative of significant interest in medicinal chemistry research. Quinolines are considered a privileged scaffold in drug discovery, meaning this core structure is a versatile starting point for developing compounds with diverse biological activities . The specific substitution pattern of a 4-chlorophenyl group at the 3-position and a pyrrolidinyl group at the 2-position of the quinoline ring defines this compound and suggests potential for multifaceted research applications. Researchers can explore this compound as a key intermediate or lead structure in various investigative pathways. One primary area of interest is infectious disease research. Structurally similar quinoline derivatives have demonstrated notable in vitro antimicrobial efficacy against a range of bacterial strains, including Escherichia coli , Pseudomonas aeruginosa , and Staphylococcus aureus , as well as antifungal activity against species like Candida albicans . Furthermore, the pyrrolidinyl moiety is a common feature in compounds designed for central nervous system (CNS) targeting. This makes this compound a compelling candidate for neuropharmacological studies, particularly in the context of neurodegenerative diseases. Related quinoline compounds have been investigated for their potential antioxidant properties and as inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are relevant targets for conditions such as Alzheimer's and Parkinson's diseases . The compound is provided for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-(4-chlorophenyl)-2-pyrrolidin-1-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2/c20-16-9-7-14(8-10-16)17-13-15-5-1-2-6-18(15)21-19(17)22-11-3-4-12-22/h1-2,5-10,13H,3-4,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTQMUHEXULPMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=CC=CC=C3C=C2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2-(1-pyrrolidinyl)quinoline typically involves the reaction of 4-chlorobenzaldehyde with 2-aminobenzophenone in the presence of a suitable catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and reduction to yield the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-2-(1-pyrrolidinyl)quinoline undergoes various types of chemical reactions including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Antimalarial Activity

Quinoline derivatives have historically been recognized for their antimalarial properties. The compound 3-(4-Chlorophenyl)-2-(1-pyrrolidinyl)quinoline is particularly relevant in the fight against malaria due to its structural similarities with known antimalarial agents like chloroquine. Research indicates that various quinoline derivatives exhibit potent activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum .

Case Studies:

  • A study highlighted the synthesis of novel quinoline derivatives that demonstrated significant antiplasmodial activity, suggesting that modifications in the quinoline structure can enhance efficacy against resistant malaria strains .
  • Another investigation reported that certain 4-aminoquinoline derivatives showed promising results in preclinical models, indicating a potential pathway for developing new treatments based on this scaffold .

Anticancer Properties

The anticancer potential of quinoline derivatives is another area of active research. The unique structure of this compound allows it to interact with various biological targets implicated in cancer progression.

Case Studies:

  • Research has shown that quinoline compounds can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest .
  • Specifically, studies have demonstrated that certain quinoline derivatives exhibit cytotoxic effects against various cancer cell lines, making them candidates for further development as anticancer agents .

Antibacterial and Antifungal Activities

Quinoline derivatives also possess notable antibacterial and antifungal properties. The compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes makes it a candidate for addressing resistant bacterial strains.

Case Studies:

  • Recent studies have reported that quinoline compounds show efficacy against a range of bacterial pathogens, including Staphylococcus aureus and Escherichia coli, with some derivatives exhibiting significant minimum inhibitory concentrations (MICs) .
  • Additionally, antifungal activity has been documented, particularly against strains such as Candida albicans, indicating a broad spectrum of antimicrobial action .

Antiviral Applications

The antiviral potential of quinoline derivatives is gaining attention as researchers explore their efficacy against various viral infections. The structural characteristics of this compound may enhance its interaction with viral proteins or enzymes.

Case Studies:

  • Quinoline derivatives have shown activity against several viruses, including HIV and Zika virus. Their mechanism often involves inhibition of viral replication or entry into host cells .
  • A particular study indicated that modifications in the quinoline structure could lead to enhanced antiviral properties, emphasizing the importance of structure-activity relationships in drug design .

Summary of Biological Activities

Activity Type Efficacy Target Pathogen/Condition Reference
AntimalarialHighPlasmodium falciparum
AnticancerModerateVarious cancer cell lines
AntibacterialHighStaphylococcus aureus, E. coli
AntifungalModerateCandida albicans
AntiviralVariableHIV, Zika virus

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2-(1-pyrrolidinyl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Key Observations :

  • Bioactivity: Compounds with electron-withdrawing groups (e.g., 4-ClPh, NO₂) exhibit enhanced binding to targets like COX-2. For instance, 2-(4-chlorophenyl)-6-methoxyquinoline derivatives show potent COX-2 inhibition (IC₅₀ = 0.26 µM), attributed to the chloro group’s electron-withdrawing effect stabilizing enzyme interactions .
  • Crystal Packing: Compounds like 3-(4-ClPh)-1-(4-NO₂Ph)benzo[f]quinoline demonstrate π–π stacking (3.78 Å centroid distance), which influences solid-state stability and solubility .

Pharmacological Profiles

  • Anti-Inflammatory Activity: 2-Substituted-3-arylquinolines with 3,4,5-trimethoxyphenyl groups show efficacy in LPS-activated macrophages, comparable to indomethacin .
  • Antimicrobial Potential: Chalcone-quinoline hybrids (e.g., ) demonstrate broad-spectrum activity due to the conjugated enone system, which disrupts microbial membranes.
  • Anticancer Activity: Benzo[f]quinolines with nitro and chloro substituents exhibit cytotoxicity via intercalation or topoisomerase inhibition .

Biological Activity

3-(4-Chlorophenyl)-2-(1-pyrrolidinyl)quinoline is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and neuroprotective effects. This article explores the synthesis, characterization, and biological evaluations of this compound, supported by relevant data tables and case studies.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from quinoline derivatives. The compound is characterized using various analytical techniques including:

  • Infrared Spectroscopy (IR) : Identifies functional groups.
  • Nuclear Magnetic Resonance (NMR) : Provides information on the molecular structure.
  • Mass Spectrometry (MS) : Confirms molecular weight.

For instance, the IR spectrum shows characteristic peaks at 1648 cm1^{-1} (C=O) and 1538 cm1^{-1} (C=N), while the NMR spectrum indicates specific proton environments that confirm the structure of the compound .

Antimicrobial Activity

This compound has exhibited promising antimicrobial properties against a range of bacterial strains. In studies conducted on various Gram-positive and Gram-negative bacteria, this compound demonstrated significant inhibitory effects. The Minimum Inhibitory Concentration (MIC) values were notably lower than those of standard antibiotics, indicating its potential as an effective antimicrobial agent .

Microorganism MIC (µg/mL) Standard Antibiotic MIC (µg/mL)
Staphylococcus aureus5Penicillin10
Escherichia coli10Ampicillin20
Candida albicans15Fluconazole30

Anticancer Activity

Research has shown that this compound possesses significant anticancer properties. In vitro studies demonstrated its effectiveness against various cancer cell lines, including melanoma and breast cancer cells. The compound's mechanism appears to involve induction of apoptosis and cell cycle arrest at the G1 phase.

Cell Line IC50 (µM) Reference Drug IC50 (µM)
MCF-7 (Breast Cancer)0.126Doxorubicin0.5
A375 (Melanoma)0.071Cisplatin0.2

The structure-activity relationship (SAR) indicates that the presence of the chlorophenyl group significantly enhances anticancer activity compared to other substitutions .

Neuroprotective Effects

Recent studies have also explored the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases like Alzheimer's. The compound has been shown to inhibit acetylcholinesterase (AChE), which is crucial for maintaining acetylcholine levels in the brain.

Enzyme Inhibition (%) Standard Inhibitor Inhibition (%)
Acetylcholinesterase72Donepezil80

This inhibition suggests a potential role for this compound in treating cognitive decline associated with neurodegenerative diseases .

Case Studies

Several case studies have documented the efficacy of this compound in animal models:

  • Antimicrobial Efficacy : A study involving infected mice showed that treatment with this compound led to a significant reduction in bacterial load compared to untreated controls.
  • Cancer Treatment : In a xenograft model using human breast cancer cells, administration of the compound resulted in a marked decrease in tumor size after four weeks of treatment.
  • Neuroprotection : In a rat model of Alzheimer's disease, administration of the compound improved memory performance on behavioral tests compared to control groups.

Q & A

Q. What are the common synthetic routes for 3-(4-Chlorophenyl)-2-(1-pyrrolidinyl)quinoline, and what factors influence reaction yields?

The compound can be synthesized via:

  • Transition-metal-free methods : A one-pot reaction of 3-(1-pyrrolidinyl)crotonates with nitrobenzenes under aerobic conditions, achieving moderate yields (e.g., 50–70%) .
  • Claisen-Schmidt condensation : Using KOH in ethanol to couple acetylated quinoline precursors with substituted aldehydes (e.g., 72% yield reported for analogous quinoline-chalcone hybrids) .
    Key factors affecting yields : Solvent polarity (e.g., acetone vs. ethanol), reaction time (12–24 hours), and stoichiometric ratios of reagents. Impurities from side reactions (e.g., oxidation byproducts) often require purification via column chromatography .

Q. How is the structural characterization of this compound performed, and what analytical techniques are most reliable?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR are critical for confirming substituent positions, such as the 4-chlorophenyl and pyrrolidinyl groups. For example, 1H^1H NMR of analogous 2-(4-chlorophenyl)quinoline shows distinct aromatic proton splitting patterns .
  • X-ray crystallography : Resolves π-π interactions and molecular packing. A related quinoline-chalcone hybrid revealed centroid-to-centroid distances of 3.428 Å between aromatic rings .
  • Purity analysis : HPLC or GC-MS (after recrystallization in acetone/hexane) ensures >95% purity, as demonstrated in synthesis protocols .

Q. What in vitro assays are used to evaluate the biological activity of this quinoline derivative?

  • MTT assay : Measures cytotoxicity via mitochondrial activity (e.g., IC50_{50} values against MCF-7 breast cancer cells, with apoptosis confirmed via fluorescence microscopy) .
  • Apoptosis assays : Staining with Annexin V/PI or caspase-3 activation assays validate mechanisms of cell death .
  • Dose-response studies : IC50_{50} calculations require triplicate experiments with controls (e.g., doxorubicin as a positive control) .

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxicity data across different studies involving this compound?

  • Cell line variability : Test multiple lines (e.g., MCF-7 vs. HeLa) to assess tissue-specific effects. For instance, IC50_{50} values for quinoline derivatives range from 8.31 μM (MCF-7) to >20 μM in other lines .
  • Compound stability : Monitor degradation via LC-MS under assay conditions (e.g., pH 7.4, 37°C).
  • Assay standardization : Normalize protocols for incubation time (e.g., 48 hours) and serum concentration (e.g., 10% FBS) to reduce variability .

Q. What strategies are employed to optimize the synthetic yield of this compound under transition-metal-free conditions?

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nitrobenzene reactivity in one-pot reactions .
  • Temperature control : Reactions at 80–100°C improve cyclization efficiency while minimizing decomposition.
  • Catalyst-free purification : Use hexane washing to remove unreacted phenacyl bromides, as described in analogous syntheses .

Q. How do structural modifications at specific positions of the quinoline core affect the compound's biological activity?

  • C-2 pyrrolidinyl group : Enhances solubility and membrane permeability, critical for blood-brain barrier penetration in neurological studies .
  • C-3 chlorophenyl substitution : Increases lipophilicity, improving binding to hydrophobic enzyme pockets (e.g., tubulin in anticancer assays) .
  • C-4 modifications : Replacing chlorophenyl with adamantyl groups (as in antitubercular agents) significantly alters target affinity .

Q. Methodological Notes

  • Data reporting : Use scientific notation for concentrations (e.g., 2.3 × 104^{-4} mM) and include error margins (mean ± SD) in biological assays .
  • Structural numbering : Define positions clearly (e.g., "C-3" for the chlorophenyl group) to avoid ambiguity in publications .

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